3-(4-Methylpiperazin-1-yl)propanoic acid
Overview
Description
3-(4-Methylpiperazin-1-yl)propanoic acid, also known as MPPA, is a molecule with the molecular formula C8H16N2O2 and a molecular weight of 172.22 g/mol12. It is a solid substance32.
Synthesis Analysis
Unfortunately, I could not find specific information on the synthesis of 3-(4-Methylpiperazin-1-yl)propanoic acid in the available resources.Molecular Structure Analysis
The molecular structure of 3-(4-Methylpiperazin-1-yl)propanoic acid can be represented by the SMILES string CN1CCN(CC1)CCC(O)=O
31. The InChI representation is InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12)
1.
Chemical Reactions Analysis
I could not find specific information on the chemical reactions involving 3-(4-Methylpiperazin-1-yl)propanoic acid in the available resources.Physical And Chemical Properties Analysis
3-(4-Methylpiperazin-1-yl)propanoic acid has a molecular weight of 172.22 g/mol12. It has a computed XLogP3-AA value of -2.71, indicating its solubility characteristics. It has one hydrogen bond donor and four hydrogen bond acceptors1. The compound has a rotatable bond count of 31, which may influence its flexibility and interactions with other molecules.Scientific Research Applications
-
- Summary of Application : This compound has been studied for its anti-inflammatory effects . A new piperazine derivative of it was developed and tested for anti-nociceptive and anti-inflammatory effects .
- Methods of Application : The anti-nociceptive activity was evaluated using the acetic acid-induced abdominal writhing test, tail flick test, and formalin-induced pain test. The anti-inflammatory activity was evaluated using models of paw edema and pleurisy induced by carrageenan .
- Results : The compound reduced the number of writhings induced by acetic acid, reduced the paw licking time of animals in the second phase of the formalin test, and reduced edema formation at all hours of the paw edema induced by carrageenan test . It also reduced cell migration, myeloperoxidase enzyme activity, and the levels of pro-inflammatory cytokines IL-1β and TNF-α .
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- Summary of Application : This compound has been used in the development of a continuous process for large-scale asymmetric manufacture .
- Methods of Application : The deprotection of the benzyl ester group by hydrogenolysis, followed by isolation of the amino acid as the corresponding dihydrochloride salt, provided a scalable and efficient synthesis .
Safety And Hazards
The compound is classified as an eye damager (Eye Dam. 1) according to the GHS classification31. The safety precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)3.
Future Directions
As of now, there is no specific information available on the future directions of 3-(4-Methylpiperazin-1-yl)propanoic acid. However, given its unique structure, it may have potential applications in various fields of research. Further studies are needed to explore its properties and potential uses.
properties
IUPAC Name |
3-(4-methylpiperazin-1-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-9-4-6-10(7-5-9)3-2-8(11)12/h2-7H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSHLMMUXJIDENZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50362761 | |
Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methylpiperazin-1-yl)propanoic acid | |
CAS RN |
55480-45-0 | |
Record name | 3-(4-methylpiperazin-1-yl)propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50362761 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 55480-45-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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